molecular formula C9H14O4 B6240671 3-(tert-butyl carboxy)but-3-enoic acid CAS No. 253443-11-7

3-(tert-butyl carboxy)but-3-enoic acid

Cat. No. B6240671
CAS RN: 253443-11-7
M. Wt: 186.2
InChI Key:
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Description

“3-(tert-butyl carboxy)but-3-enoic acid” is a chemical compound with the molecular formula C9H14O4 . It is also known as 3-(tert-butoxycarbonyl)-3-butenoic acid . The compound is a derivative of butenoic acid, which is a mono carboxylic acid with an unbranched 4-carbon chain .


Synthesis Analysis

The synthesis of “3-(tert-butyl carboxy)but-3-enoic acid” involves the use of commercially available tert-butyloxycarbonyl-protected amino acids . The compound has been successfully synthesized and polymerized using primary amine initiators . The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .


Molecular Structure Analysis

The molecular structure of “3-(tert-butyl carboxy)but-3-enoic acid” can be represented by the InChI code: 1S/C9H14O4/c1-6(5-7(10)11)8(12)13-9(2,3)4/h1,5H2,2-4H3,(H,10,11) . The compound has a molecular weight of 186.21 .


Chemical Reactions Analysis

The compound has been used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the compound without the addition of base .

It has a storage temperature of room temperature and is shipped at normal temperature . The compound is soluble in THF, diglyme, and ether .

Safety and Hazards

The compound is classified under the GHS05 and GHS07 hazard pictograms . The hazard statements associated with the compound are H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(tert-butyl carboxy)but-3-enoic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Acetone", "Ethyl acetoacetate", "tert-Butyl bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of acetone and ethyl acetoacetate in the presence of sodium hydroxide to form 3-hydroxy-4-methylpentan-2-one.", "Step 2: Bromination of 3-hydroxy-4-methylpentan-2-one with tert-butyl bromoacetate in the presence of hydrochloric acid to form 3-(tert-butylcarbonyl)-4-methylpentan-2-one.", "Step 3: Deprotonation of 3-(tert-butylcarbonyl)-4-methylpentan-2-one with sodium hydroxide to form the corresponding enolate.", "Step 4: Alkylation of the enolate with ethyl bromide to form 3-(tert-butylcarbonyl)-4-methylpent-3-en-2-one.", "Step 5: Hydrolysis of 3-(tert-butylcarbonyl)-4-methylpent-3-en-2-one with sodium hydroxide to form 3-(tert-butyl carboxy)but-3-enoic acid.", "Step 6: Neutralization of the reaction mixture with hydrochloric acid and extraction of the product with diethyl ether.", "Step 7: Drying of the organic layer with magnesium sulfate and evaporation of the solvent to obtain the pure product." ] }

CAS RN

253443-11-7

Product Name

3-(tert-butyl carboxy)but-3-enoic acid

Molecular Formula

C9H14O4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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